molecular formula C18H18O4 B047595 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate CAS No. 76487-56-4

4-Methoxyphenyl 4'-(3-butenyloxy)benzoate

Cat. No.: B047595
CAS No.: 76487-56-4
M. Wt: 298.3 g/mol
InChI Key: CXPLNUIZUUBDCU-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.3331 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group and a butenyloxybenzoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-(3-butenyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the butenyloxy group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate depends on its specific application. In photoluminescence studies, the compound interacts with lanthanide ions to enhance luminescence properties. In antibacterial applications, it may interfere with bacterial cell wall synthesis or function, leading to bacterial cell death. The exact molecular targets and pathways involved can vary based on the specific derivative and application.

Comparison with Similar Compounds

Similar compounds to 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate include:

    4-Methoxyphenyl 4’-(2-butenyloxy)benzoate: Similar structure but with a different position of the butenyloxy group.

    4-Methoxyphenyl 4’-(3-propenyloxy)benzoate: Similar structure but with a propenyloxy group instead of a butenyloxy group.

    4-Methoxyphenyl 4’-(3-butenyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate lies in its specific combination of functional groups, which imparts unique chemical and physical properties, making it suitable for a variety of applications in scientific research.

Properties

IUPAC Name

(4-methoxyphenyl) 4-but-3-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h3,5-12H,1,4,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPLNUIZUUBDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227291
Record name 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76487-56-4
Record name 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate impact the mechanical adaptability of the modified silicone rubber?

A2: The research shows that incorporating 0.7 mol % of a liquid crystal, including MBB, into the silicone rubber leads to a decrease in the energy dissipation ratio compared to unmodified silicone rubber (MQ) and another modified version (3CCV-MQ) []. While this suggests that MBB contributes to changes in mechanical adaptability, further research is needed to understand the specific mechanisms and optimize its concentration for desired performance.

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